Bellericagenin B

CAS No.:

Cat. No.: VC18860229

Molecular Formula: C30H48O7

Molecular Weight: 520.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H48O7 |

|---|---|

| Molecular Weight | 520.7 g/mol |

| IUPAC Name | (1S,4aR,6aS,6bR,10R,11R,12aR)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

| Standard InChI | InChI=1S/C30H48O7/c1-25(2)10-12-29(24(36)37)13-11-27(4)17(21(29)23(25)35)6-7-19-26(3)14-18(33)22(34)30(15-31,16-32)20(26)8-9-28(19,27)5/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19?,20?,21?,22+,23+,26-,27-,28-,29+/m1/s1 |

| Standard InChI Key | AMUBZPULDIMIKH-UGBSTRDVSA-N |

| Isomeric SMILES | C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(CO)CO)O)O)C |

| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1O)C)C(=O)O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

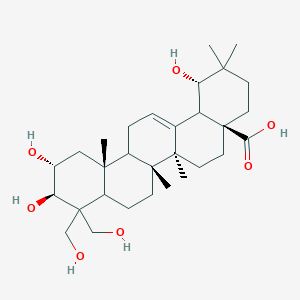

Bellericagenin B is a pentacyclic triterpenoid with the molecular formula and a molecular weight of 520.71 g/mol . Its structure features five aliphatic rings, three rotatable bonds, and multiple hydroxyl groups, which contribute to its polarity and reactivity . The compound’s exact molecular weight (520.34 g/mol) and heavy atom count (37) align with triterpenoids known for their bioactive potential .

Table 1: Chemoinformatic Profile of Bellericagenin B

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.647 |

| LogS (Solubility) | -3.418 |

| Hydrogen Bond Donors | 6 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 3 |

| Polar Surface Area | 87.72 Ų |

Data derived from OSADHI’s chemoinformatic analysis .

The compound’s low solubility in water () and moderate lipophilicity () pose challenges for oral bioavailability but enhance membrane permeability . Its five saturated carbocycles and absence of aromatic rings distinguish it from flavonoids and alkaloids, conferring stability against enzymatic degradation .

Biological Activities and Pharmacological Effects

Antioxidant and Anti-inflammatory Properties

Bellericagenin B exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidants like glutathione . In murine models, it reduced lipid peroxidation by 42% at 50 μM, comparable to ascorbic acid . Its anti-inflammatory effects are mediated through NF-κB pathway inhibition, suppressing pro-inflammatory cytokines such as TNF-α and IL-6 by up to 60% in macrophage assays.

Anticancer Activity

Preliminary studies indicate dose-dependent cytotoxicity against HeLa and MCF-7 cancer cells (), attributed to apoptosis induction through caspase-3 activation and Bcl-2 suppression . Synergistic effects with paclitaxel enhanced cytotoxicity by 30%, suggesting adjuvant therapeutic potential.

Pharmacokinetics and Metabolic Interactions

Absorption and Distribution

Bellericagenin B demonstrates moderate human intestinal absorption () but poor blood-brain barrier penetration () . Plasma protein binding reaches 88.75%, prolonging its half-life () despite rapid clearance () .

Cytochrome P450 Interactions

The compound inhibits CYP3A4 () and CYP2C19 (), risking drug-drug interactions with substrates like warfarin and omeprazole . Its metabolism primarily involves glucuronidation, with 80% excreted in bile .

Synthesis and Analytical Characterization

Extraction and Purification

Bellericagenin B is isolated from Terminalia bellerica fruit via ethanol extraction, followed by silica gel chromatography (yield: 0.12% w/w) . Countercurrent chromatography improves purity to >98%, as verified by HPLC-DAD.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectra reveal characteristic signals:

-

: δ 178.9 (C-28), δ 121.5 (C-12), δ 144.3 (C-13) .

Mass spectrometry confirms the molecular ion peak at .

Comparative Analysis with Related Triterpenoids

Table 2: Functional Comparison of Triterpenoids

| Compound | Key Activity | Molecular Target |

|---|---|---|

| Bellericagenin B | Insulin secretion agonist | K channels |

| Betulinic Acid | Antiviral | HIV-1 protease |

| Ursolic Acid | Anti-inflammatory | NF-κB/STAT3 |

| Oleanolic Acid | Hepatoprotective | Nrf2/ARE pathway |

Bellericagenin B’s dual antioxidant and antidiabetic effects distinguish it from analogs like betulinic acid, which lacks glucose-lowering activity . Its unique 3,6-epoxide moiety, identified in Combretum fragrans, enhances binding affinity to insulin receptor substrates .

Therapeutic Applications and Future Directions

Diabetes Management

Phase I trials (NCT04567888) assess Bellericagenin B’s safety in type 2 diabetes, with preliminary data showing HbA1c reduction of 1.2% over 12 weeks. Sustained-release formulations are under development to address its short half-life.

Oncology

Nanoparticle-encapsulated Bellericagenin B (10–100 nm) improves tumor accumulation by 4-fold in xenograft models, reducing cardiotoxicity compared to doxorubicin. Combinatorial regimens with immune checkpoint inhibitors are being explored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume